8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable benzoyl chloride with a triazaspiro[4.5]decane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, 8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, which could be useful in developing new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, particularly in the context of drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is structurally similar but has a benzyl group instead of a benzoyl group.
1,3,8-triazaspiro[4.5]decane-2,4-dione: This is the core structure without the benzoyl group.
Uniqueness: 8-Benzoyl-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to the presence of the benzoyl group, which imparts different chemical and biological properties compared to its analogs
Properties
IUPAC Name |
8-benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-11(10-4-2-1-3-5-10)17-8-6-14(7-9-17)12(19)15-13(20)16-14/h1-5H,6-9H2,(H2,15,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSIVKKCIHEDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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